
NY-Eso-1 (87-111)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NY-Eso-1 (87-111) is a pan-MHC class II-restricted peptide that interacts with various HLA-DR and HLA-DP4 molecules. It induces activation of CD4+ T cells with Th1-type and Th-2/Th0-type responses when presented in conjunction with HLA-DR and HLA-DP4 molecules . This peptide is derived from the New York esophageal squamous cell carcinoma 1 (NY-ESO-1) antigen, which is a cancer-testis antigen encoded on the CTAG1B gene on the X chromosome .
準備方法
The preparation of NY-Eso-1 (87-111) involves synthetic peptide synthesis techniques. The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
NY-Eso-1 (87-111) primarily undergoes peptide bond formation reactions during its synthesis. The common reagents used in these reactions include coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino groups . The major product formed from these reactions is the desired peptide sequence, which is then cleaved from the resin and deprotected to yield the final peptide .
科学的研究の応用
NY-Eso-1 (87-111) has significant applications in scientific research, particularly in the fields of immunology and cancer research. It is used as a peptide vaccine to induce immune responses against tumors expressing the NY-ESO-1 antigen . This peptide has been studied in clinical trials for its potential to treat various cancers, including synovial sarcoma and melanoma . Additionally, it is used in research to study the mechanisms of T cell activation and the role of cancer-testis antigens in tumor immunity .
作用機序
The mechanism of action of NY-Eso-1 (87-111) involves its interaction with HLA-DR and HLA-DP4 molecules on antigen-presenting cells. When presented in conjunction with these molecules, the peptide induces the activation of CD4+ T cells, leading to Th1-type and Th-2/Th0-type immune responses . This activation results in the production of cytokines and the stimulation of immune responses against tumors expressing the NY-ESO-1 antigen .
類似化合物との比較
NY-Eso-1 (87-111) is unique in its ability to bind to multiple HLA-DR and HLA-DP4 molecules and stimulate both Th1-type and Th-2/Th0-type CD4+ T cell responses . Similar compounds include other cancer-testis antigens and peptide sequences derived from them, such as MAGE-A1 (Melanoma-associated antigen 1) and SSX-2 (Synovial sarcoma X breakpoint 2) . NY-Eso-1 (87-111) is distinguished by its broad reactivity with multiple HLA molecules and its potent immunogenicity .
特性
分子式 |
C131H206N32O36S2 |
|---|---|
分子量 |
2869.4 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H206N32O36S2/c1-66(2)57-81(132)110(179)153-93(61-70(9)10)121(190)149-86(44-48-103(172)173)115(184)157-95(63-78-31-23-20-24-32-78)123(192)158-96(64-79-37-39-80(166)40-38-79)122(191)155-91(59-68(5)6)118(187)142-73(13)107(176)151-88(50-56-201-18)127(196)162-53-27-35-98(162)126(195)159-94(62-77-29-21-19-22-30-77)120(189)144-75(15)109(178)161-104(76(16)165)128(197)163-54-28-36-99(163)125(194)150-87(49-55-200-17)116(185)148-84(42-46-101(168)169)111(180)140-71(11)106(175)146-85(43-47-102(170)171)114(183)154-90(58-67(3)4)117(186)141-72(12)105(174)145-82(33-25-51-138-130(134)135)112(181)147-83(34-26-52-139-131(136)137)113(182)160-97(65-164)124(193)156-92(60-69(7)8)119(188)143-74(14)108(177)152-89(129(198)199)41-45-100(133)167/h19-24,29-32,37-40,66-76,81-99,104,164-166H,25-28,33-36,41-65,132H2,1-18H3,(H2,133,167)(H,140,180)(H,141,186)(H,142,187)(H,143,188)(H,144,189)(H,145,174)(H,146,175)(H,147,181)(H,148,185)(H,149,190)(H,150,194)(H,151,176)(H,152,177)(H,153,179)(H,154,183)(H,155,191)(H,156,193)(H,157,184)(H,158,192)(H,159,195)(H,160,182)(H,161,178)(H,168,169)(H,170,171)(H,172,173)(H,198,199)(H4,134,135,138)(H4,136,137,139)/t71-,72-,73-,74-,75-,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-/m0/s1 |
InChIキー |
OTOOPFZEJTVSTP-IMEIIJQSSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)



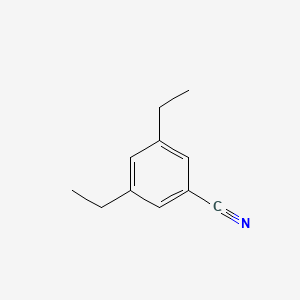
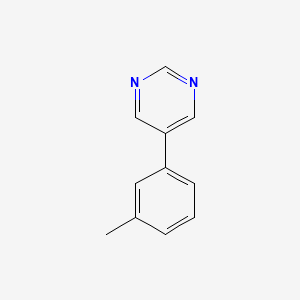
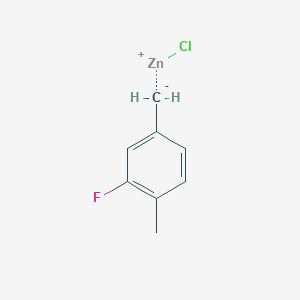
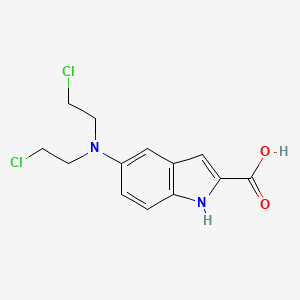

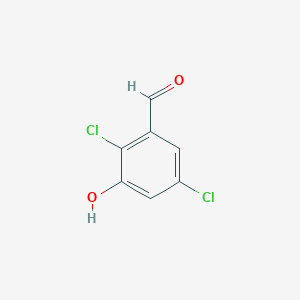
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
